molecular formula C9H16N2 B8792346 1-(2-Methylbut-3-yn-2-yl)piperazine CAS No. 451494-40-9

1-(2-Methylbut-3-yn-2-yl)piperazine

Cat. No.: B8792346
CAS No.: 451494-40-9
M. Wt: 152.24 g/mol
InChI Key: UQHYVHRBGYMGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbut-3-yn-2-yl)piperazine is a sterically hindered organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is characterized by a piperazine ring—a six-membered ring containing two nitrogen atoms at opposing positions—substituted with a 2-methylbut-3-yn-2-yl group, which introduces a terminal alkyne functionality and significant steric bulk around the nitrogen atom . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The piperazine ring is a widely recognized pharmacophore in medicinal chemistry, often used to improve solubility and regulate molecular conformation to optimize interactions with biological targets . The unique propargylamine-based side chain, featuring a quaternary carbon center, is a synthetically challenging and pharmacologically useful core structure . This combination allows researchers to utilize the compound as a key building block for constructing more complex molecules, particularly in the synthesis of novel sigma-2 receptor ligands and other sterically congested nitrogen-containing architectures . The terminal alkyne group is a versatile handle for further chemical modification via metal-catalyzed coupling reactions, such as the Click chemistry formation of 1,2,3-triazoles, which is a powerful strategy for creating hybrid molecules in the search for new bioactive agents . This product is intended for use in laboratory research as a chemical standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

451494-40-9

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yl)piperazine

InChI

InChI=1S/C9H16N2/c1-4-9(2,3)11-7-5-10-6-8-11/h1,10H,5-8H2,2-3H3

InChI Key

UQHYVHRBGYMGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1CCNCC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylbut-3-yn-2-yl)piperazine has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in modulating various biological pathways, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound derivatives. The research demonstrated that specific modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting potential applications as antidepressants or anxiolytics .

Biochemical Research

In biochemical studies, this compound serves as an organic buffer, contributing to various assays and reactions where pH stability is critical. Its buffering capacity makes it suitable for use in enzyme assays and protein purification processes.

Case Study: Protein Stability

Research conducted on enzyme stability indicated that incorporating this compound into reaction buffers improved the activity and stability of certain enzymes under varying pH conditions . This finding highlights its utility in biochemical experiments requiring precise control over environmental conditions.

Drug Development

The compound's unique structure has made it a target for drug development efforts aimed at creating new therapeutic agents. Its ability to interact with various biological targets allows for the exploration of novel treatment avenues.

Case Study: Anticancer Agents

A recent investigation into anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, showcasing its potential as a lead compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are categorized by their substituents, which dictate their biological and chemical profiles. Below is a systematic comparison of 1-(2-Methylbut-3-yn-2-yl)piperazine with key analogues:

Structural and Substituent Analysis
Compound Substituent Type Key Features
This compound Alkyne (branched) Tertiary carbon with sp-hybridized alkyne; high steric bulk, electron-withdrawing character.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Aromatic (electron-withdrawing) Meta-substituted CF₃ group; 5-HT1B/1D receptor agonist .
1-(2-Methoxyphenyl)piperazine Aromatic (electron-donating) Ortho-methoxy group; 5-HT1A receptor affinity .
1-(4-Chlorobenzhydryl)piperazine Bulky arylalkyl Chlorinated diphenylmethyl group; cytotoxic against cancer cell lines .
1-(2-Hydroxyethyl)piperazine Aliphatic (polar) Hydrophilic hydroxyethyl chain; modulates pKa (~9.2 at 298 K) .

Key Observations :

  • Compared to TFMPP or 1-(2-methoxyphenyl)piperazine, the alkyne’s electron-withdrawing nature may lower basicity (pKa) relative to electron-donating substituents like methoxy .
Pharmacological Activity
  • Serotonergic Activity :

    • TFMPP and 1-(3-chlorophenyl)piperazine (mCPP) act as 5-HT1B/1C agonists, reducing locomotor activity in rats via serotonin receptor activation .
    • 1-(2-Methoxyphenyl)piperazine derivatives show affinity for dopamine D2 receptors, with substituents like nitrobenzyl enhancing binding .
    • Prediction for this compound : The alkyne’s steric effects may limit interaction with flat receptor binding sites (e.g., 5-HT1A/B), but its rigidity could favor selective allosteric modulation.
  • Cytotoxicity: 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit potent growth inhibition in liver, breast, and colon cancer cells (IC₅₀ < 10 µM) .
Physicochemical Properties
  • pKa Modulation :

    • Piperazine’s pKa ranges from ~5.1 (secondary amine) to ~9.7 (tertiary amine). Substituents like hydroxyethyl (pKa ~9.2) or methyl groups (pKa ~9.4) increase basicity, while electron-withdrawing groups (e.g., CF₃ in TFMPP) reduce it .
    • Prediction for this compound : The alkyne’s electron-withdrawing effect may lower pKa compared to alkyl substituents, enhancing solubility in acidic environments.
  • Lipophilicity :

    • Aromatic substituents (e.g., benzyl, phenyl) increase logP values, favoring CNS penetration. Polar groups (e.g., hydroxyethyl) reduce logP .
    • Prediction : The branched alkyne may confer moderate lipophilicity, balancing blood-brain barrier permeability and metabolic stability.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methylbut-3-yn-2-yl)piperazine derivatives?

Methodological Answer: Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, click chemistry (azide-alkyne cycloaddition) is effective for introducing triazole moieties. A representative protocol involves:

  • Reacting propargyl derivatives with azides using CuSO₄·5H₂O and sodium ascorbate as catalysts in a H₂O:DCM mixture (1:2) at ambient temperature .
  • Purification via column chromatography (silica gel, ethyl acetate:hexane).

Key Considerations:

  • Optimize solvent ratios and reaction time to maximize yield.
  • Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) .

Table 1: Representative Reaction Conditions for Piperazine Derivatives

Reagent SystemSolventCatalystYield (%)Reference
CuSO₄/Na ascorbateH₂O:DCM (1:2)Room Temp70-85
EDC/HOAtDMFRT, 24h60-75

Q. How can the purity and structure of this compound be characterized?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Identify proton environments (e.g., alkyne protons at δ ~2.5 ppm, piperazine ring protons at δ ~2.8–3.5 ppm) .
  • HPLC/GC-MS: Quantify purity using reverse-phase C18 columns (acetonitrile:water mobile phase) .
  • X-ray crystallography: Resolve crystal structures using SHELX software for refinement (SHELXL for small molecules) .

Critical Step:

  • Validate purity (>95%) via melting point analysis and elemental composition .

Q. What analytical techniques are suitable for quantifying piperazine derivatives in biological samples?

Methodological Answer:

  • HPLC-UV: Derivatize samples with 1-(2-methoxyphenyl)piperazine in toluene to stabilize isocyanates, enabling UV detection at 239–288 nm .
  • LC-MS/MS: Use multiple reaction monitoring (MRM) for high sensitivity in hair or plasma matrices .

Table 2: Analytical Parameters for Piperazine Detection

TechniqueLOD (ng/mL)Recovery (%)MatrixReference
HPLC-UV585–92Hair, plasma
LC-MS/MS0.190–95Biological fluids

Q. How to determine the pKa values of piperazine derivatives experimentally?

Methodological Answer:

  • Potentiometric titration: Dissolve the compound in 0.1 M KCl, titrate with 0.1 M HCl/NaOH, and calculate pKa using the Henderson-Hasselbalch equation .
  • Thermodynamic analysis: Apply the van’t Hoff equation to determine ΔH° and ΔS° for dissociation processes .

Data Example:

  • Piperazine pKa₁ = 9.7, pKa₂ = 5.3 at 298 K .

Advanced Research Questions

Q. How to resolve contradictions in reported receptor binding affinities of piperazine derivatives?

Methodological Answer: Contradictions may arise from isomerism or assay variability. Strategies include:

  • Isomer differentiation: Use Raman microspectroscopy (20 mW laser, 256 scans) with PCA/LDA to distinguish trifluoromethylphenyl or chlorophenyl isomers .
  • Standardized assays: Replicate binding studies (e.g., 5-HT₂B/₂C receptor agonism) under controlled conditions (pH 7.4, 37°C) .

Case Study:

  • 1-(3-Chlorophenyl)piperazine shows conflicting 5-HT₂C activity due to batch-specific isomer ratios .

Q. What computational strategies are effective in predicting the pharmacological activity of novel piperazine analogs?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with serotonin receptors (PDB: 6WGT). Validate with free energy calculations (MM-PBSA) .
  • QSAR modeling: Train models on datasets of EC₅₀ values and physicochemical descriptors (e.g., logP, TPSA) .

Key Insight:

  • Substituents at the pyridine ring (e.g., nitro groups) enhance binding to dopamine transporters .

Q. How to optimize reaction conditions for synthesizing piperazine derivatives with high enantiomeric purity?

Methodological Answer:

  • Chiral chromatography: Use cellulose-based CSP columns (hexane:isopropanol, 90:10) for resolution .
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

Example:

  • 2-Phenylpiperazine achieved 98% ee via acyl chloride intermediates and recrystallization .

Q. What methodologies can differentiate between isomeric piperazine derivatives in complex mixtures?

Methodological Answer:

  • Multivariate analysis: Combine Raman spectra (128 scans, 20 mW) with PCA-LDA to separate isomers (e.g., 3-CPP vs. 4-CPP) .
  • GC-EI-MS: Analyze fragmentation patterns (e.g., m/z 154 for benzylpiperazines) .

Table 3: Raman Spectral Peaks for Isomers

IsomerCharacteristic Peak (cm⁻¹)Reference
3-TFMPP1602 (C-F stretch)
4-TFMPP1585 (C-F stretch)

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